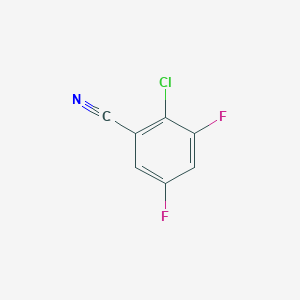

2-Chloro-3,5-difluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3,5-difluorobenzonitrile: is an organic compound with the molecular formula C7H2ClF2N . It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is of interest due to its applications in various fields, including pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

It’s known that halogenated benzoic acid derivatives, which can be synthesized from this compound, are valuable intermediates for the synthesis of medicines, including antibacterials .

Mode of Action

2-Chloro-3,5-difluorobenzonitrile is a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination . The interaction of this compound with these reagents leads to changes in its chemical structure, resulting in the formation of the desired product .

Biochemical Pathways

The compound’s derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, play a significant role in the synthesis of antibacterial medicines . These medicines can affect various biochemical pathways related to bacterial growth and survival.

Result of Action

Its derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, are used in the synthesis of antibacterial medicines . These medicines can inhibit bacterial growth and survival, leading to their eradication from the host organism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemical substances can affect its reactivity and the efficiency of its conversion into desired products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Halogen Exchange Reaction: One common method involves the halogen exchange reaction where 3,5-dichlorobenzonitrile is treated with potassium fluoride in the presence of a phase transfer catalyst such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride.

Direct Fluorination: Another method involves the direct fluorination of 2-chloro-3,5-difluorobenzonitrile using fluorinating agents under controlled conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized to ensure high yield and purity, with the recycling of solvents and catalysts to reduce production costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions:

Nitration: The compound can undergo nitration reactions to introduce nitro groups into the benzene ring.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and elevated temperatures.

Major Products:

Nitration: Products include nitro-substituted derivatives.

Reduction: Products include amine-substituted derivatives.

Substitution: Products vary depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Chloro-3,5-difluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .

Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and liquid crystals .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-3,5-difluorobenzoic acid: Similar structure but with carboxylic acid functionality.

3,4-Difluorobenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness: 2-Chloro-3,5-difluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-Chloro-3,5-difluorobenzonitrile is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemical applications. Its unique structure, characterized by the presence of chlorine and fluorine substituents, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential applications in drug development and agriculture.

The compound is known to interact with various biological targets, including enzymes and receptors. Its biochemical properties include:

- Enzyme Interaction : this compound has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition suggests potential applications in pharmacology, particularly concerning drug interactions and metabolic studies.

- Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression. It has been observed to cause skin and eye irritation in laboratory settings, indicating its potential toxicity at certain concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The presence of chlorine and fluorine enhances the compound's binding affinity for specific biomolecules. This property allows it to act as an inhibitor or activator of various enzymes .

- Substitution Reactions : The compound can participate in substitution reactions that lead to the formation of biologically active derivatives. For instance, it serves as a precursor for synthesizing more complex organic molecules used in pharmaceuticals .

Research Findings

Recent studies have highlighted the diverse applications of this compound:

- Pharmaceutical Development : It is being investigated for its potential as a building block in the synthesis of antibacterial and antifungal agents. Research indicates that derivatives of this compound exhibit significant antimicrobial activity .

- Agrochemical Applications : The compound is also explored for its role in developing insecticides and herbicides. Its structural characteristics make it suitable for creating effective agrochemicals with reduced environmental impact .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Study on Antimicrobial Activity : A study evaluated the efficacy of synthesized derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial properties comparable to established antibiotics .

- Toxicological Assessment : Another study focused on assessing the toxicological profile of this compound. The findings revealed that while the compound has useful biological activities, it also poses risks related to skin and respiratory irritation at elevated exposure levels .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-4,5-difluorobenzoic acid | Structure | Moderate antibacterial activity |

| 4-Chloro-2,5-difluorobenzonitrile | Structure | Inhibitor of cytochrome P450 enzymes |

| 2,4-Dichloro-3,5-difluorobenzoic acid | Structure | Antimicrobial properties |

Eigenschaften

IUPAC Name |

2-chloro-3,5-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWUBSCJNAEEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.